molecular formula C11H15NO2S B164070 (2R,3S)-2-Amino-3-(benzylthio)butanoic acid CAS No. 131235-01-3

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid

Cat. No.: B164070
CAS No.: 131235-01-3
M. Wt: 225.31 g/mol
InChI Key: LFDBFDNFEXIDJQ-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its defined stereochemistry and structural features make it a valuable chiral building block for the synthesis of complex peptides. Current research explores its application in the development of novel therapeutic agents, including its potential use as a constituent in advanced cyclic peptides designed to inhibit Tumor Necrosis Factor Receptor 1 (TNFR1) activity . Selective inhibition of TNFR1 is a targeted therapeutic strategy for a range of autoimmune and inflammatory diseases, such as inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and psoriasis, as it aims to block pro-inflammatory signaling while sparing the homeostatic functions of TNFR2 . This compound exemplifies the pursuit of sophisticated peptide-based therapeutics that aim to provide more durable efficacy and fewer side effects compared to existing non-selective biologics . The integration of such stereochemically defined, modified amino acids is crucial for creating peptides with enhanced stability, binding affinity, and pharmacological properties. For researchers investigating inflammatory pathways and developing next-generation peptide therapeutics, this compound serves as a critical research tool. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R,3S)-2-amino-3-benzylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDBFDNFEXIDJQ-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Epoxide Ring-Opening Reactions

A widely employed route involves the stereoselective opening of epoxide intermediates by benzylthiol nucleophiles. For example, tert-butyl (2S,3S)-2,3-epoxybutanoate reacts with benzylthiol under basic conditions (e.g., K₂CO₃ in DMF) to yield the (2R,3S)-configured thioether. The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the less hindered carbon of the epoxide, ensuring retention of stereochemistry. Subsequent hydrolysis of the tert-butyl ester using HCl in dioxane affords the free carboxylic acid. Key parameters include:

ParameterOptimal ConditionsYield (%)de (%)
SolventDMF8295
BaseK₂CO₃7893
Temperature25°C8597

This method’s limitation lies in the need for pre-synthesized epoxide precursors, which adds steps to the overall synthesis.

Reductive Amination Approaches

Ketone Intermediate Formation

Chiral Auxiliary-Mediated Alkylation

Nickel(II)-Glycine Schiff Base Complexes

Drawing from methodologies developed for related amino acids, the use of chiral Ni(II) complexes enables precise stereocontrol. A glycine Schiff base derived from (S)-N-(2-benzoylphenyl)-1-cyclohexylmethylamine forms a Ni(II) complex, which undergoes alkylation with benzylthioethyl iodide (Scheme 1).

Scheme 1 :

  • Complex Formation : Glycine reacts with the chiral auxiliary and Ni(II) acetate to form a planar complex.

  • Alkylation : Benzylthioethyl iodide alkylates the glycine α-carbon, guided by the chiral environment to yield the (2R,3S) configuration.

  • Disassembly : Hydrolysis with 6N HCl liberates the free amino acid while recovering the chiral auxiliary for reuse.

Scale (g)Ni(II) Complex (eq)Alkylating Agent (eq)Yield (%)de (%)
101.01.27697
2201.01.18098

This method’s scalability (>200 g) and recyclability of the chiral auxiliary make it industrially viable.

Stereochemical Optimization and Purification

Diastereomeric Crystallization

Crude reaction mixtures often contain 2–5% of the (2S,3R)-diastereomer, necessitating purification. Fractional crystallization from ethanol/water (4:1) at −20°C enriches the (2R,3S)-isomer to >99% de. X-ray diffraction studies confirm the thioether’s gauche conformation, stabilizing the desired stereoisomer in the crystal lattice.

Chromatographic Resolution

Silica gel chromatography using chloroform/methanol/acetic acid (90:9:1) resolves diastereomers with baseline separation (Rf = 0.31 vs. 0.28). However, this method incurs 10–15% product loss, making crystallization preferable for large-scale batches.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield (%)
Nucleophilic SubstitutionShort reaction sequenceRequires epoxide precursor78–85
Reductive AminationOne-pot synthesisModerate stereoselectivity70–89
Chiral AuxiliaryHigh de, scalableMulti-step complexation75–80

The chiral auxiliary method, despite its complexity, remains the gold standard for producing gram-to-kilogram quantities with pharmaceutical-grade purity .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Chemical Applications

Chiral Building Block
The compound is utilized as a chiral building block in the synthesis of complex molecules. Its unique stereochemistry allows for the creation of various derivatives that are essential in asymmetric synthesis.

Synthetic Routes
The synthesis typically involves starting materials like L-serine and benzylthiol. Key steps include:

  • Protection of functional groups
  • Thioether formation through reaction with benzylthiol
  • Deprotection to yield the final product.

Biological Applications

Enzyme Inhibition and Protein Interactions
Research indicates that (2R,3S)-2-Amino-3-(benzylthio)butanoic acid may play a role in enzyme inhibition and modulating protein interactions. The benzylthio group enhances its binding affinity to specific molecular targets, which can lead to inhibition of enzymatic activity.

Pharmacological Studies
Investigations into the compound's pharmacological properties reveal potential antimicrobial and anticancer effects. It has been studied for its ability to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies .

Industrial Applications

Pharmaceutical Production
The compound is employed in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for developing new drugs that target specific biological pathways .

Case Study 1: Enzyme Inhibition

A study explored the compound's interaction with specific enzymes linked to inflammatory responses. Results indicated that it could inhibit the activity of enzymes like lipoxygenase (LOX), which are crucial in mediating inflammatory processes .

Compound Enzyme Target Effectiveness
This compoundLOXSignificant inhibition observed

Case Study 2: Anticancer Properties

Another study focused on the anticancer potential of this compound. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for further drug development .

Cancer Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)10Cell cycle arrest

Mechanism of Action

The mechanism of action of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (2R,3S)-2-amino-3-(benzylthio)butanoic acid, differing in substituents, stereochemistry, or biological activity:

Sulfur-Containing Amino Acids

a) Djenkolic Acid (DjA)
  • Structure: (2R)-2-amino-3-[[(2R)-2-amino-3-hydroxy-3-oxopropyl]sulfanylmethylsulfanyl]propanoic acid.
  • Key Differences : Contains two sulfur atoms in a disulfide-like linkage and an additional hydroxyl-oxo group.
  • Properties : Higher molecular weight (C₇H₁₂N₂O₄S₂) and structural complexity. Unlike the benzylthio group in the target compound, DjA’s sulfur-rich structure contributes to its toxicity in humans .
b) (2R,3S)-2-Amino-3-mercaptobutanoic Acid
  • Structure : Features a free thiol (-SH) group instead of benzylthio.
  • CAS : 43083-55-2.
  • Key Differences : The thiol group increases reactivity (e.g., disulfide bond formation) but reduces stability compared to the benzylthio-substituted analog. Used in studies of cysteine analogs and redox biology .
c) Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic Acid
  • Structure : Includes a phenylthio (-S-C₆H₅) group and an Fmoc-protected amine.
  • CAS : 1217741-23-5.
  • Key Differences : The Fmoc group enhances solubility in organic solvents, making it suitable for solid-phase peptide synthesis. The phenylthio group lacks the benzyl moiety, altering steric and electronic properties .

Aryl-Substituted β-Branched Amino Acids

a) (2R,3S)-2-Amino-3-(4-fluorophenyl)butyric Acid
  • Structure : Substitutes benzylthio with a 4-fluorophenyl group.
  • Properties: The fluorine atom increases electronegativity and metabolic stability. Reported melting point: 200–203°C (vs.
b) (2R,3S)-2-Amino-3-(3,5-dimethylphenyl)butyric Acid
  • Structure : Contains a 3,5-dimethylphenyl group.

Oxygen-Containing Analogs

a) (2S,3R)-2-Amino-3-(benzyloxy)butanoic Acid
  • Structure : Replaces sulfur with oxygen (benzyloxy group, -O-CH₂C₆H₅).
  • CAS : 4378-10-3.
  • Key Differences : Oxygen’s lower polarizability reduces nucleophilicity compared to sulfur. This compound is used in glycopeptide synthesis .
b) (2R,3S)-2,3-Dihydroxybutanoic Acid
  • Structure: Lacks the amino and benzylthio groups but shares the (2R,3S) configuration.
  • CAS : 105663-42-1.
  • Properties : A dihydroxy acid with applications in chiral synthesis and polymer chemistry .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C)
This compound 131235-01-3 C₁₁H₁₅NO₂S 225.31 Benzylthio (-S-CH₂C₆H₅) N/A
Djenkolic Acid 498-59-9 C₇H₁₂N₂O₄S₂ 252.31 Disulfide-linked thiols Decomposes
(2R,3S)-2-Amino-3-(4-fluorophenyl)butyric acid N/A C₁₀H₁₂FNO₂ 197.21 4-Fluorophenyl 200–203
(2S,3R)-2-Amino-3-(benzyloxy)butanoic acid 4378-10-3 C₁₁H₁₅NO₃ 209.24 Benzyloxy (-O-CH₂C₆H₅) N/A

Biological Activity

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid (CAS No. 131235-01-3) is a chiral amino acid derivative that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in medicine, and comparative studies with related compounds.

Overview of Chemical Structure

This compound is characterized by:

  • An amino group (-NH2)
  • A benzylthio group (-SPh)
  • A butanoic acid backbone

This structural configuration allows for diverse interactions with biological molecules, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzylthio group is believed to play a crucial role in binding to these targets, leading to modulation or inhibition of their activity. This compound has been studied for its potential roles in enzyme inhibition and protein interactions, which are critical for various physiological processes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. For instance:

  • Enzyme Targeting : The compound has shown promise in inhibiting proteases and other enzymes involved in metabolic pathways. This inhibition can have implications in treating diseases where these enzymes are overactive.

Antimicrobial Properties

Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent. Its unique structure may enhance its efficacy against various bacterial strains.

Anticancer Potential

There is emerging evidence that this compound may exhibit anticancer properties. The compound's ability to modulate enzyme activity could potentially disrupt cancer cell metabolism or promote apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acidBenzyloxy instead of benzylthioModerate enzyme inhibition
(2R,3S)-3-Hydroxy-2-methylbutanoic acidHydroxyl group presentLimited antimicrobial activity

The presence of the benzylthio group in this compound imparts distinct reactivity and biological activity compared to its counterparts .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential use as an antimicrobial agent.
  • Cancer Cell Metabolism : In vitro studies demonstrated that treating cancer cell lines with this compound led to altered metabolic profiles and increased apoptosis rates. Further molecular analysis revealed that the compound affected key metabolic enzymes involved in glycolysis and the Krebs cycle.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,3S)-2-Amino-3-(benzylthio)butanoic acid?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of cysteine derivatives. For example, L-cysteine or its protected analogs (e.g., hydrochloride salts) can react with benzylthiols or benzyl halides under basic conditions. Reaction optimization includes pH control (e.g., alkaline media) and temperature modulation (25–60°C). Yield improvements may require iterative purification via recrystallization or column chromatography .

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodological Answer : The (2R,3S) configuration is verified using chiral HPLC coupled with polarimetry or X-ray crystallography. Nuclear Overhauser Effect (NOE) in 2D-NMR (e.g., NOESY) provides spatial correlations between protons, confirming stereochemistry. Comparison with enantiomeric standards is critical .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard, using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA). Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight (e.g., exact mass 195.137 Da). Elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How does the benzylthio moiety influence stability under oxidative or acidic conditions?

  • Methodological Answer : The thioether (-S-CH2C6H5) is prone to oxidation, forming sulfoxides or sulfones. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Buffered solutions (pH 1–13) assess hydrolytic stability. Antioxidants (e.g., BHT) or inert storage (N2 atmosphere) mitigate degradation .

Q. What strategies address low yields in stereoselective synthesis?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) enhances enantiomeric excess. For example, Evans oxazolidinones can direct stereochemistry during alkylation. Kinetic resolution or enzymatic methods (e.g., lipases) may improve diastereomeric ratios. Computational modeling (DFT) predicts transition states to optimize reaction pathways .

Q. How does stereochemistry affect biological interactions in enzyme inhibition studies?

  • Methodological Answer : The (2R,3S) configuration may align with active-site residues in target enzymes (e.g., cysteine proteases). Competitive inhibition assays (IC50 determination) using fluorogenic substrates compare enantiomeric activity. Molecular docking (e.g., AutoDock Vina) models binding affinities, highlighting stereospecific hydrogen bonding or hydrophobic interactions .

Q. What are the challenges in scaling up synthesis while maintaining optical purity?

  • Methodological Answer : Large-scale reactions risk racemization due to prolonged heating. Mitigation includes low-temperature processes (<0°C), inert atmospheres, and avoiding strong acids/bases during workup. Continuous-flow reactors enhance reproducibility. Chiral stationary phases in preparative HPLC ensure final purity >98% .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles?

  • Methodological Answer : Solubility variations (e.g., in DMSO vs. aqueous buffers) may arise from polymorphic forms or impurities. Replicate experiments under standardized conditions (e.g., USP methods) are essential. Solid-state characterization (PXRD, DSC) identifies polymorphs, while NMR detects solvate formation .

Q. Why do biological assay results differ across studies?

  • Methodological Answer : Variability in cell lines, assay protocols (e.g., incubation time), or compound purity (e.g., residual solvents) can cause discrepancies. Harmonized protocols (e.g., OECD guidelines) and third-party validation (e.g., NIST standards) improve reproducibility. Metabolomic profiling identifies degradation products interfering with assays .

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